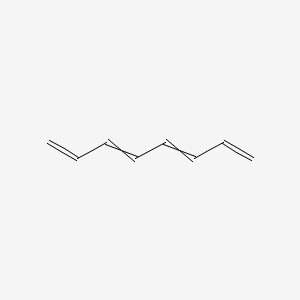Octa-1,3,5,7-tetraene
CAS No.:
Cat. No.: VC1725646
Molecular Formula: C8H10
Molecular Weight: 106.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10 |
|---|---|
| Molecular Weight | 106.16 g/mol |
| IUPAC Name | octa-1,3,5,7-tetraene |
| Standard InChI | InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2 |
| Standard InChI Key | VXQUABLSXKFKLO-UHFFFAOYSA-N |
| Canonical SMILES | C=CC=CC=CC=C |
Introduction
Physical and Chemical Properties
Octa-1,3,5,7-tetraene exhibits physical and chemical properties characteristic of conjugated polyenes. These properties are influenced by the extended π-electron system and the resulting delocalization of electrons across the molecule.
Physical Properties
Table 1: Physical Properties of (3E,5E)-octa-1,3,5,7-tetraene
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.165 g/mol |
| Density | 0.769 g/cm³ |
| Boiling Point | 148.1°C at 760 mmHg |
| Flash Point | 24.8°C |
| Vapor Pressure | 5.44 mmHg at 25°C |
| Refractive Index | 1.472 |
These physical properties indicate that octa-1,3,5,7-tetraene is a volatile organic compound with a relatively low boiling point, which is consistent with its molecular weight and structure .
Chemical Reactivity
The chemical reactivity of octa-1,3,5,7-tetraene is dominated by its conjugated system. The compound tends to:
-
Undergo polymerization rapidly, especially in the crystalline state
-
Participate in photochemical reactions
-
Engage in addition reactions at the terminal double bonds
-
Serve as a dienophile or diene in Diels-Alder reactions
One notable characteristic is the compound's tendency to polymerize rapidly in the crystalline state, which makes storage and handling challenging .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of octa-1,3,5,7-tetraene and its various stereoisomers. The choice of method often depends on the desired stereochemistry of the final product.
Hofmann Elimination
The Hofmann elimination sequence is recognized as the most convenient method for synthesizing (E,E)- and (Z,E)-octa-1,3,5,7-tetraene isomers. This approach offers good stereocontrol and relatively high yields compared to other methods .
Wittig Condensation
The Wittig reaction can be employed for synthesizing octa-1,3,5,7-tetraene, although it typically provides lower yields compared to the Hofmann elimination. This method involves the reaction of a phosphonium ylide with an aldehyde to form a carbon-carbon double bond .
DBU-Induced Dehydrobromination
While this method is more commonly used for preparing related compounds like nona-1,3,5,7-tetraene, it represents another synthetic approach in the arsenal of techniques for crafting conjugated polyenes. The DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-induced dehydrobromination of appropriate precursors can yield conjugated systems with controllable stereochemistry .
Photochemical Preparation
Researchers have successfully employed photochemical methods to prepare specific stereoisomers, particularly the cis,cis-1,3,5,7-octatetraene. This approach involves the irradiation of suitable precursors, resulting in photoisomerization to yield the desired stereochemical configuration .
Spectroscopic Properties and Molecular Orbital Analysis
The extended conjugation in octa-1,3,5,7-tetraene leads to interesting spectroscopic properties and electronic structure.
Molecular Orbital Analysis
The molecular orbitals of octa-1,3,5,7-tetraene reflect its extended conjugation. The ψ₂ molecular orbital has been specifically studied, providing insights into the electronic structure of this conjugated system . The extended π-system results in lower energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which explains the compound's absorption in the UV-visible region.
Spectroscopic Studies
Numerous spectroscopic studies have been conducted on octa-1,3,5,7-tetraene and its isomers, including:
-
Resonance Raman spectroscopy to investigate vibrational modes
-
Two-color resonance enhanced two-photon ionization studies to examine excited states
-
Density functional calculations to analyze the stereostructure and vibrational properties
Derivatives and Related Compounds
Several derivatives of octa-1,3,5,7-tetraene have been synthesized and characterized, expanding the family of compounds based on this conjugated backbone.
Pyridine Derivatives
The compound (1E,3E,5E,7E)-4,4'-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyridine (C₁₈H₁₆N₂) represents an interesting derivative where pyridine rings are attached to both ends of the octa-1,3,5,7-tetraene chain. Crystallographic studies have shown that this molecule is almost planar, with the non-hydrogen atoms exhibiting root mean square deviations from the least-squares molecular plane of 0.175 and 0.118 Å for different molecules in the asymmetric unit .
Methoxybenzene Derivatives
Another significant derivative is 1,1'-(Octa-1,3,5,7-tetraene-1,8-diyl)bis(4-methoxybenzene), which has a molecular weight of 318.4 g/mol. This compound features 4-methoxybenzene groups at both ends of the octatetraene chain, creating an extended conjugated system with interesting electronic properties .
Higher Homologues
Research has also extended to higher homologues of octa-1,3,5,7-tetraene, including:
-
Deca-1,3,5,7,9-pentaene
-
Undeca-1,3,5,7,9-pentaene
-
Trideca-1,3,5,7,9,11-hexaene
These compounds share many characteristics with octa-1,3,5,7-tetraene but exhibit progressively more complex behavior as the conjugated chain length increases .
Research Applications and Significance
Octa-1,3,5,7-tetraene has served as an important model compound for studying various aspects of conjugated systems.
Model for Conjugated Polymers
As a well-defined conjugated oligomer, octa-1,3,5,7-tetraene provides insights into the behavior of more complex conjugated polymers like polyacetylene. Studies on its structure, electronic properties, and polymerization behavior contribute to the understanding of conductive organic materials .
Photochemical Studies
The photochemical behavior of octa-1,3,5,7-tetraene has been extensively investigated, particularly the cis-trans isomerization processes and excited state dynamics. These studies have implications for understanding photochemical processes in natural systems like vision and photosynthesis, where conjugated polyenes play crucial roles .
Theoretical Models
The relatively simple structure of octa-1,3,5,7-tetraene makes it an ideal candidate for theoretical studies of conjugated systems. Density functional calculations and other computational approaches have been applied to this molecule to test and refine theoretical models of electronic structure and molecular properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume